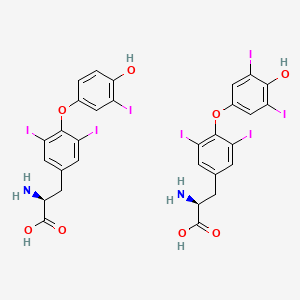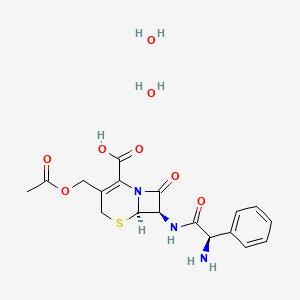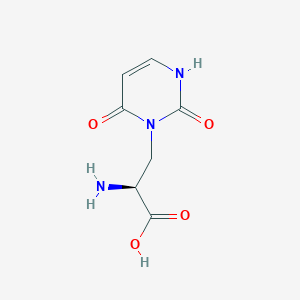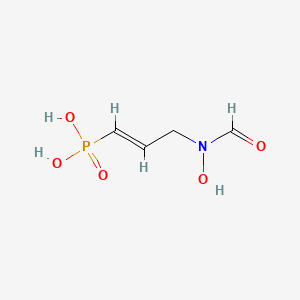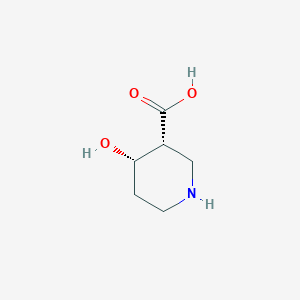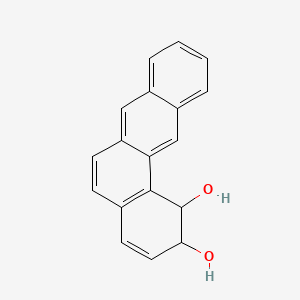
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a dihydrodiol form of benz(a)anthracene, which is known for its presence in the environment as a result of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- typically involves the catalytic hydrogenation of benz(a)anthracene. This process can be carried out using palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the trans-dihydrodiol isomer.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. similar methods involving catalytic hydrogenation can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized PAH derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitrated benz(a)anthracene derivatives.
Scientific Research Applications
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, including its potential mutagenic and carcinogenic effects.
Medicine: Studied for its potential role in drug development and its effects on human health.
Industry: Used in environmental studies to understand the fate and transformation of PAHs in the environment.
Mechanism of Action
The biological effects of Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- are primarily mediated through its interactions with cellular enzymes and DNA. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts and the activation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Benz(a)anthracene-3,4-diol, 1,2-dihydro-, trans-: Another dihydrodiol derivative with similar properties.
Benzo(a)pyrene: A well-known PAH with significant biological activity.
Uniqueness
Benz(a)anthracene-1,2-diol, 1,2-dihydro-, trans- is unique due to its specific dihydrodiol structure, which influences its reactivity and biological interactions. Its trans-configuration also distinguishes it from other isomers, affecting its chemical and biological properties.
Properties
CAS No. |
60839-20-5 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1,2-dihydrobenzo[a]anthracene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-10,16,18-20H |
InChI Key |
YWAOPVBJYIKFQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C=C4)O)O |
Synonyms |
1,2-dihydro-1,2-dihydroxybenz(a)anthracene benz(a)anthrene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol benzanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer benzanthracene-1,2-dihydrodiol, (trans)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


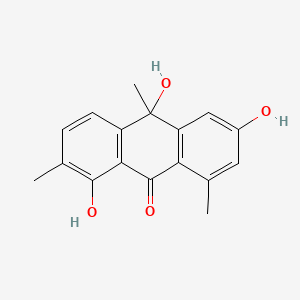

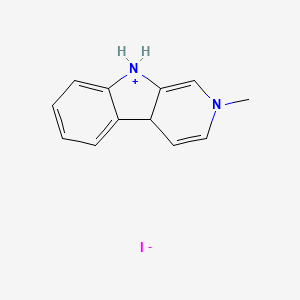
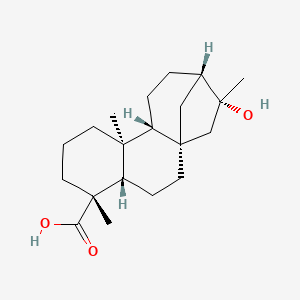

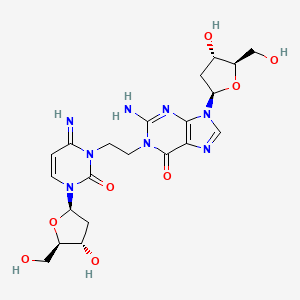
![beta-D-Glucopyranose, diglycoside with (2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol](/img/structure/B1202980.png)
